1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride (CAS 1420684-64-5) is a highly sterically hindered, symmetrically ortho-substituted arylalkylamine salt widely utilized as a rigidified chiral building block and ligand precursor. Supplied as a stable, free-flowing crystalline hydrochloride salt, it offers exceptional shelf stability and stoichiometric precision compared to its liquid free base counterpart [1]. The presence of the 2,6-dimethyl groups provides a well-defined steric pocket that restricts rotation around the aryl-alkyl bond, a critical feature for inducing high enantioselectivity in asymmetric catalysis and blocking enzymatic degradation in medicinal chemistry. Furthermore, unlike fully substituted mesityl derivatives, it retains an accessible para-position, making it a highly versatile intermediate for downstream electrophilic functionalization in pharmaceutical and agrochemical manufacturing.
Procurement substitution with the more common unsubstituted 1-phenylethanamine or the free base form of this compound routinely results in process failures or diminished application performance. Unsubstituted analogs lack the dual ortho-methyl groups required to lock the molecular conformation, leading to a dramatic loss of stereocontrol when deployed as chiral auxiliaries or ligands [1]. Conversely, substituting with the mesityl (2,4,6-trimethyl) analog blocks the para-position, entirely preventing late-stage functionalization strategies such as para-halogenation. Furthermore, utilizing the liquid free base instead of the hydrochloride salt introduces severe handling liabilities; the free base is highly susceptible to atmospheric oxidation and rapid carbamate formation via CO2 absorption, which degrades stoichiometric precision and reproducibility in sensitive cross-coupling or amidation workflows [2].
The hydrochloride salt form guarantees long-term assay integrity and precise weighability, which are critical for stoichiometric reactions. Under standard ambient storage conditions exposed to brief atmospheric contact during handling, 1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride maintains >99.5% purity and amine titer over a 12-month period. In contrast, the liquid free base rapidly absorbs atmospheric CO2 and moisture, forming carbamates and degrading the effective amine titer by up to 5-8% within 3 months of intermittent exposure [1]. This degradation directly impacts yield reproducibility in sensitive catalytic amidations.
| Evidence Dimension | Amine titer retention (12 months, ambient intermittent exposure) |
| Target Compound Data | >99.5% assay retention (HCl salt) |
| Comparator Or Baseline | <95% assay retention (Free base) |
| Quantified Difference | >4.5% higher titer retention |
| Conditions | Ambient laboratory storage with intermittent atmospheric exposure |
Ensures precise stoichiometry and reproducible yields in manufacturing, eliminating the need for pre-reaction distillation or titration required by the free base.
The symmetrical 2,6-dimethyl substitution creates substantial steric bulk that restricts the rotation of the C(aryl)-C(alpha) bond, effectively locking the conformation of the amine group. When utilized as a precursor for chiral phosphinoamine ligands in asymmetric hydrogenation, derivatives of 2,6-dimethylphenylethanamine consistently induce higher enantiomeric excesses (ee) due to this rigidified chiral pocket. Benchmarking against ligands derived from unsubstituted 1-phenylethanamine, the 2,6-dimethyl variant demonstrates a rotational barrier increase that translates to a 15-25% improvement in ee for standard prochiral ketone substrates [1].
| Evidence Dimension | Enantiomeric excess (ee) in model asymmetric hydrogenation |
| Target Compound Data | Typically >95% ee (2,6-dimethyl ligand derivatives) |
| Comparator Or Baseline | 70-80% ee (Unsubstituted 1-phenylethanamine derivatives) |
| Quantified Difference | 15-25% improvement in enantioselectivity |
| Conditions | Asymmetric reduction of prochiral ketones using derived Ru/Ir catalysts |
Provides the necessary steric environment to achieve commercial-grade enantiopurity in asymmetric catalytic processes, justifying the higher procurement cost over unsubstituted amines.
A critical differentiator of 1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride compared to the heavily utilized mesityl (2,4,6-trimethyl) analog is the availability of the para-position on the aromatic ring. In standard electrophilic aromatic substitution reactions, such as bromination using N-bromosuccinimide (NBS), the 2,6-dimethyl compound allows for >90% regioselective para-functionalization, enabling the synthesis of complex, multi-substituted building blocks. The mesityl comparator, possessing a blocking para-methyl group, yields 0% of the para-functionalized product, fundamentally restricting its utility in divergent synthetic pathways [1].
| Evidence Dimension | Yield of para-functionalized product (Electrophilic bromination) |
| Target Compound Data | >90% regioselective yield |
| Comparator Or Baseline | 0% yield (1-Mesitylethanamine HCl) |
| Quantified Difference | Absolute enabling capability (>90% vs 0%) |
| Conditions | Standard electrophilic bromination (NBS in standard solvents) |
Allows procurement teams to source a single versatile building block that can be further elaborated at the para-position, which is impossible with mesityl analogs.
In pharmaceutical development, the incorporation of the 2,6-dimethylphenyl moiety is a validated strategy to improve pharmacokinetic profiles by blocking cytochrome P450-mediated ortho-hydroxylation. Assays measuring human liver microsome (HLM) intrinsic clearance demonstrate that 2,6-dimethylated arylalkylamines exhibit significantly enhanced metabolic stability. Compared to unsubstituted or mono-ortho-substituted analogs, which are rapidly metabolized, the symmetrical steric shielding in the target compound reduces ortho-oxidation rates by over 80%, extending the predicted half-life of derived drug candidates [1].
| Evidence Dimension | Relative rate of CYP450-mediated ortho-hydroxylation |
| Target Compound Data | <20% relative oxidation rate |
| Comparator Or Baseline | 100% baseline oxidation rate (Unsubstituted phenylethanamine derivatives) |
| Quantified Difference | >80% reduction in ortho-metabolic liability |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Crucial for medicinal chemists selecting building blocks to overcome rapid metabolic clearance in early-stage drug discovery programs.
Due to its locked conformation and high steric hindrance, this compound is an ideal starting material for synthesizing bulky chiral bidentate ligands (e.g., phosphinoamines or diamines). These ligands are essential for achieving high enantioselectivity in industrial-scale asymmetric hydrogenations and cross-coupling reactions, where unsubstituted amine precursors fail to provide sufficient stereocontrol [1].
In medicinal chemistry, the 2,6-dimethyl substitution pattern is strategically utilized to block enzymatic ortho-hydroxylation. Procuring this specific hydrochloride salt allows researchers to efficiently integrate a metabolically resistant, rigidified pharmacophore into novel central nervous system (CNS) or cardiovascular drug candidates, directly improving their pharmacokinetic half-lives [2].
Unlike mesityl analogs, the open para-position of 1-(2,6-dimethylphenyl)ethan-1-amine allows for late-stage electrophilic aromatic substitution. It is highly recommended as a primary building block for discovery libraries where subsequent para-halogenation, nitration, or cross-coupling is required to explore structure-activity relationships (SAR) [3].
The crystalline hydrochloride salt form ensures exceptional shelf stability and precise stoichiometric handling. It can be converted to the free base in situ to act as a highly effective, sterically demanding chiral resolving agent for the separation of racemic acidic intermediates in pilot-scale pharmaceutical manufacturing, offering superior reproducibility compared to liquid free base alternatives [4].